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Compound of Interest

1-amino-4-methyl-1,4lambda5-
Compound Name:

azaphosphinan-4-one
CAS No.: 2470439-41-7

Cat. No.: B2748610
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P NMR), and CLSI-Compliant Antimicrobial Assays.

Strategic Overview: The Azaphosphinane Advantage

In the landscape of antimicrobial drug discovery, the 1,3,2-diazaphosphorinane scaffold (a six-
membered azaphosphinane ring) represents a privileged structure. Unlike purely carbon-based
heterocycles, the inclusion of a phosphoryl group (

) within the ring introduces unique physicochemical properties:

+ Hydrogen Bond Acceptor Capability: The polarized

bond acts as a strong acceptor, facilitating interaction with bacterial DNA gyrase or cell wall
synthesis enzymes.

o Tetrahedral Geometry: The phosphorus atom locks substituents into a non-planar
configuration, increasing the dimensionality of the molecule—a key factor in escaping flat-
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molecule resistance mechanisms.

o Schiff Base Synergism: Conjugating this scaffold with a Schiff base (imine/hydrazone) moiety

(

) creates a "dual-warhead" system. The azaphosphinane core improves metabolic stability,
while the Schiff base provides the electronic environment necessary for metal chelation and
membrane permeation.

This guide details the synthesis of 2-(arylidenehydrazinyl)-1,3,2-diazaphosphorinane-2-oxides,
a potent subclass of azaphosphinane Schiff bases.

Chemical Synthesis Protocol
Retrosynthetic Logic

The synthesis is designed as a convergent three-step pathway to ensure modularity. By
isolating the stable chlorophosphorinane intermediate, researchers can rapidly generate a
library of derivatives by varying the aldehyde in the final step.

Cyclization
1,3-Diaminopropane 0°C, Et3N
+ POCI3

Condensation
Ar-CHO, Reflux

Substitution
Hydrazine hydrate

Intermediate A:
2-Chloro-1,3,2-
diazaphosphorinane-2-oxide

Intermediate B: Target Product:
2-Hydrazinyl Azaphosphinane
Derivative Schiff Base

Click to download full resolution via product page

Figure 1: Modular synthetic pathway for azaphosphinane-based Schiff bases. The modular
design allows for late-stage diversification.

Step-by-Step Methodology
Step 1: Cyclization (Formation of the P-Heterocycle)

Objective: Synthesize 2-chloro-1,3,2-diazaphosphorinane-2-oxide.

e Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-
equalizing addition funnel, and a nitrogen inlet. Flame-dry the apparatus under nitrogen flow.

e Reagents:
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o Phosphorus oxychloride (

): 10 mmol (0.93 mL)
o 1,3-Diaminopropane: 10 mmol (0.84 mL)
o Triethylamine (

): 20 mmol (2.8 mL) - Acts as HCI scavenger.
o Solvent: Dry Dichloromethane (DCM) or Tetrahydrofuran (THF).

e Procedure:

Dissolve

[¢]

in 30 mL dry DCM in the flask; cool to 0°C (ice-salt bath).
o Mix 1,3-diaminopropane and

in 20 mL dry DCM. Add this mixture dropwise to the
solution over 45 minutes. Critical: Maintain temperature <5°C to prevent polymerization.

o Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4-6 hours.

o Workup: Filter off the precipitated triethylamine hydrochloride salts. Evaporate the filtrate
under reduced pressure to obtain the crude chloro-intermediate (often a viscous oil or
semi-solid). Use immediately.

Step 2: Hydrazinolysis (Linker Installation)
Objective: Replace the P-Cl bond with a P-NH-NH2z handle.

» Reagents:
o Crude Intermediate A (from Step 1)
o Hydrazine hydrate (80%): 15 mmol (excess to prevent dimer formation)

o Solvent: Dry Ethanol or Acetonitrile.
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e Procedure:

o

Dissolve Intermediate A in 20 mL acetonitrile; cool to 0°C.

[¢]

Add hydrazine hydrate dropwise.

[¢]

Reflux the mixture for 2—4 hours. Monitor by TLC (System: MeOH:CHCI3 1:9).

[e]

Workup: Evaporate solvent. Wash the residue with cold ether to remove excess hydrazine.
Recrystallize from ethanol/ether to yield 2-hydrazinyl-1,3,2-diazaphosphorinane-2-oxide
(Intermediate B).

Step 3: Schiff Base Condensation (The "Click")

Objective: Condense the hydrazide with an aromatic aldehyde.

e Reagents:

[¢]

Intermediate B: 5 mmol

[¢]

Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, Vanillin): 5 mmol

o

Catalyst: Glacial Acetic Acid (2-3 drops)

Solvent: Absolute Ethanol.

o

e Procedure:

[¢]

Mix Intermediate B and the aldehyde in 30 mL ethanol.

o

Add catalytic acetic acid.

Reflux for 4-8 hours.

o

[¢]

Purification: Cool to RT. The Schiff base usually precipitates. Filter the solid, wash with
cold ethanol, and recrystallize from hot ethanol/DMF (dimethylformamide) mixtures to
ensure biological purity.
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Structural Validation: The P NMR Standard

Unlike proton NMR, Phosphorus-31 NMR is the definitive tool for validating the integrity of the
azaphosphinane ring.

Instrument Parameters:
e Frequency: ~162 MHz (for a 400 MHz machine) or ~202 MHz (for a 500 MHz machine).
» Reference: 85%

(external standard, set to 0 ppm).
e Decoupling: Proton-decoupled (
P{
H}) is standard to simplify spectra.[1]

Diagnostic Signals:

Expected Chemical Shift (
Compound Stage Structural Insight

ppm)

(Start) +210 +5 ppm Sharp singlet.

Downfield shift indicates ring
Intermediate A (P-CI) +10 to +18 ppm formation and P-N bond

creation.

Shift due to increased electron
Intermediate B (P-NH) +20 to +28 ppm density from the hydrazinyl

group.

The signal should remain a
_ _ clean singlet. Multiple peaks
Final Schiff Base +18 to +25 ppm o ) .
indicate ring hydrolysis or

oxidation byproducts.
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Note: Azaphosphinane oxides typically show positive shifts. If a signal appears near 0 ppm, it
indicates hydrolysis to phosphoric acid derivatives (failed synthesis).

Antimicrobial Screening Protocol (CLSI Compliant)

This protocol aligns with CLSI M07 (Dilution) and M02 (Disk Diffusion) standards.
Organophosphorus compounds often suffer from solubility issues; therefore, the solvent control
step is non-negotiable.

Stock Solution Prep Inoculum Prep
(DMSO < 1% final) (0.5 McFarland)

Assay Selection

Broth Microdilution Disk Diffusion
(96-well plate) (Muller-Hinton Agar)

Incubation
37°C, 18-24h

Data Readout
(MIC / mm Zone)

Click to download full resolution via product page
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Figure 2: Workflow for antimicrobial susceptibility testing of azaphosphinane derivatives.

Stock Solution Preparation

Weigh 10 mg of the Schiff base.

Dissolve in 1 mL 100% DMSO (Dimethyl sulfoxide). Note: Azaphosphinanes are often
insoluble in water.

Prepare serial dilutions in Mueller-Hinton Broth (MHB) such that the final DMSO
concentration in the well is < 1%. High DMSO concentrations are toxic to bacteria and will
yield false positives.

Inoculum Preparation

Select morphologically similar colonies (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
from an overnight agar plate.

Suspend in saline to match the turbidity of a 0.5 McFarland standard (approx.

CFU/mL).

Dilute this suspension 1:100 in MHB for the microdilution assay.

Broth Microdilution Assay (Determination of MIC)

Plate Setup: Use a sterile 96-well round-bottom plate.

Dispense: Add 100 pL of MHB containing the test compound (at 2x desired final
concentration) to columns 1-10.

Controls:
o Column 11 (Growth Control): Broth + Bacteria + Solvent (no drug).
o Column 12 (Sterility Control): Broth only.

Inoculate: Add 100 pL of the diluted bacterial suspension to wells 1-11.
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Incubate: 37°C for 16—20 hours (24h for MRSA).

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing
no visible turbidity.

o Validation: Use Resazurin dye (0.01%) if turbidity is ambiguous (Blue = Dead/Inhibited;
Pink = Live).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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